N-[3-(4-bromophenyl)-3-oxopropyl]threonine
Vue d'ensemble
Description
N-[3-(4-bromophenyl)-3-oxopropyl]threonine, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[3-(4-bromophenyl)-3-oxopropyl]threonine exerts its therapeutic effects by inhibiting the activity of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins that regulate gene expression. BRD4 is known to play a critical role in cancer progression, inflammation, and metabolic disorders by regulating the expression of key genes. By inhibiting the activity of BRD4, this compound can modulate gene expression and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance by modulating the expression of key genes involved in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-bromophenyl)-3-oxopropyl]threonine has several advantages for lab experiments, including its high potency and selectivity for BRD4, its favorable pharmacokinetic properties, and its ability to modulate gene expression. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-[3-(4-bromophenyl)-3-oxopropyl]threonine, including its potential therapeutic applications in other diseases, such as neurological disorders and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel formulations and delivery methods for this compound may improve its solubility and bioavailability, enabling its use in clinical settings.
Applications De Recherche Scientifique
N-[3-(4-bromophenyl)-3-oxopropyl]threonine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, this compound has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a transcriptional regulator that plays a critical role in cancer progression. Inflammation is another area where this compound has been studied, as it has been shown to inhibit the production of pro-inflammatory cytokines. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance.
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-hydroxybutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-8(16)12(13(18)19)15-7-6-11(17)9-2-4-10(14)5-3-9/h2-5,8,12,15-16H,6-7H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZXUDZQFCRBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.